molecular formula C23H21N7O2 B2659881 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1421455-35-7

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone

Cat. No. B2659881
CAS RN: 1421455-35-7
M. Wt: 427.468
InChI Key: NOHJWCXRSRAVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrimidine, a piperazine, and a phenyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing pyrrole derivatives involves the reaction of amines and carbonyl compounds . Pyrimidines can be synthesized from amines and beta-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrrole and pyrimidine rings are aromatic, meaning they have a stable, delocalized electron cloud. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the piperazine could participate in reactions with electrophiles due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrole, pyrimidine, and piperazine rings would likely make the compound a base. The compound might also exhibit strong absorption in the UV-visible region due to the presence of conjugated systems .

Scientific Research Applications

Pharmacokinetics and Metabolism

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone has been explored for its pharmacokinetics and metabolism in the context of dipeptidyl peptidase IV inhibition, a therapeutic target for type 2 diabetes. Research on similar compounds has shown that they undergo metabolism predominantly through hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolic pathways, leading to both metabolism and renal clearance as elimination pathways (Sharma et al., 2012).

Synthesis and Evaluation as Inhibitors

Compounds structurally related to (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone have been synthesized and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV, showing high oral bioavailability and low plasma protein binding in preclinical species. This suggests their potential as new treatments for type 2 diabetes (Ammirati et al., 2009).

Antimicrobial and Antiproliferative Activities

Research on novel heterocycles, including those structurally related to the queried compound, has demonstrated antimicrobial and in vitro anticancer activities, highlighting their potential in medical research and therapy. These compounds' molecular docking studies suggest their effectiveness in attaching to different proteins, which may contribute to their antimicrobial and anticancer mechanisms (Fahim et al., 2021).

Imaging Applications in Parkinson's Disease

The synthesis of radiolabeled compounds similar to the queried chemical has been reported for potential use as PET agents in imaging LRRK2 enzyme activity in Parkinson's disease. Such compounds can provide insights into the pathophysiology of Parkinson's and other neurodegenerative diseases, offering a pathway for both diagnosis and the assessment of therapeutic interventions (Wang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain pyrrole, pyrimidine, or piperazine rings act by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-8-3-9-25-23)30-14-12-29(13-15-30)21-16-20(26-17-27-21)28-10-1-2-11-28/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHJWCXRSRAVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.